Product packaging for APDye 546 Azide(Cat. No.:)

APDye 546 Azide

Cat. No.: B13727977
M. Wt: 972.4 g/mol
InChI Key: JUAWDMCKRFBEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APDye 546 Azide is a bright, orange-fluorescent dye designed for labeling biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction . This reagent reacts with terminal alkynes to form a stable triazole linker, enabling the specific conjugation of the fluorescent tag to a target of interest . It is also compatible with copper-free click chemistry when used with strained cyclooctynes, providing flexibility for sensitive biological systems . The dye is water-soluble and exhibits pH-insensitive fluorescence from pH 4 to 10, ensuring consistent performance across various experimental conditions . It features absorption/emission maxima at 554/570 nm, making it spectrally similar to Alexa Fluor® 546 and other common orange-fluorescent dyes, and can be effectively excited by 488 nm and 532 nm laser lines . With a high extinction coefficient of 112,000 cm⁻¹M⁻¹, it is well-suited for generating stable, bright signals in demanding applications such as bioimaging, flow cytometry, and the detection of low-abundance targets . This compound can be conjugated to a wide range of molecules, including antibodies, peptides, proteins, and nucleic acids, to study their localization and dynamics in fixed and live cells . For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H45Cl3N6O10S3 B13727977 APDye 546 Azide

Properties

Molecular Formula

C40H45Cl3N6O10S3

Molecular Weight

972.4 g/mol

IUPAC Name

13-[5-[2-(6-azidohexylamino)-2-oxoethyl]sulfanyl-2-carboxy-3,4,6-trichlorophenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate

InChI

InChI=1S/C40H45Cl3N6O10S3/c1-18-15-39(3,4)47-31-20(18)13-22-25(26-27(38(51)52)28(41)30(43)35(29(26)42)60-17-24(50)45-11-9-7-8-10-12-46-49-44)23-14-21-19(2)16-40(5,6)48-32(21)37(62(56,57)58)34(23)59-33(22)36(31)61(53,54)55/h13-14,18-19,47H,7-12,15-17H2,1-6H3,(H,45,50)(H,51,52)(H,53,54,55)(H,56,57,58)

InChI Key

JUAWDMCKRFBEPG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC([NH+]=C5C(=C4O3)S(=O)(=O)O)(C)C)C)C6=C(C(=C(C(=C6Cl)SCC(=O)NCCCCCCN=[N+]=[N-])Cl)Cl)C(=O)O)S(=O)(=O)[O-])(C)C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Steps

While exact proprietary synthetic protocols are often undisclosed, the general preparation involves:

  • Synthesis of the Fluorophore Core
    The fluorophore core analogous to Alexa Fluor 546 is synthesized via aromatic substitution and condensation reactions to yield the xanthene-based dye with desired spectral properties.

  • Introduction of Azide Functional Group
    The azide group is introduced through nucleophilic substitution or diazotransfer reactions on a suitable precursor, often an amine or halide-functionalized intermediate.

  • Incorporation of Copper-Chelating Motif
    A copper-chelating ligand is covalently attached near the azide to facilitate copper coordination during CuAAC reactions. This step involves coupling reactions using high-purity reagents under controlled conditions to maintain dye integrity.

  • Purification and Characterization
    The final product is purified by chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve purity levels greater than 95%. Characterization includes mass spectrometry, nuclear magnetic resonance (NMR), and spectrophotometric analysis to confirm structure and optical properties.

Reaction Conditions and Parameters

  • Copper-Catalyzed Click Reaction (CuAAC):
    this compound reacts with terminal alkynes in the presence of copper(I) catalysts under mild aqueous or mixed solvent conditions at ambient temperature, forming stable triazole linkers.

  • Copper-Free Click Reaction:
    The dye also reacts with strained cyclooctynes without copper catalysts or elevated temperatures, enabling bioorthogonal labeling in live-cell environments without cytotoxic effects.

Solubility and Stability Considerations

  • The dye is soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), facilitating its use in various biological and chemical conjugation protocols.

  • It remains stable and fluorescent across a wide pH range (4–10), which is advantageous for diverse experimental conditions.

Comparative Data Table of this compound Properties

Property Specification Notes
Molecular Weight (Protonated) 944.10 g/mol Confirmed by mass spectrometry
Purity ≥95% (HPLC) Ensures minimal impurities
Absorption Maximum 554 nm Matches excitation laser lines 488 nm, 532 nm
Emission Maximum 570 nm Bright orange fluorescence
Extinction Coefficient 110,000 M⁻¹cm⁻¹ High molar absorptivity
Solubility Water, DMSO, DMF Versatile solvent compatibility
pH Stability pH 4 to 10 Suitable for biological applications
Storage Conditions -20°C, desiccated Protects from degradation
Appearance Red solid Consistent batch quality
Click Chemistry Reactivity Copper-catalyzed and copper-free Enables versatile bioconjugation

Analysis of Preparation Methodologies

Advantages of Copper-Chelating Azide Design

The inclusion of a copper-chelating motif in this compound synthesis is a significant advancement over traditional azide dyes. This design:

  • Enhances copper catalyst efficiency, increasing reaction rates and yields.
  • Reduces copper-induced cytotoxicity, improving compatibility with live-cell imaging.
  • Provides more stable triazole linkages for robust labeling.

Comparison with Similar Fluorescent Azide Dyes

Dye Name Copper-Chelating Motif Fluorescence Brightness Application Suitability
This compound Yes High Live-cell imaging, flow cytometry, microscopy
Alexa Fluor 546 Azide No High Similar applications but less copper efficiency
TAMRA No Moderate General fluorescent labeling
CF 543 No High Protein labeling but less efficient CuAAC
MB 543 No Moderate Assays with different reactivity profiles

This compound’s unique copper-chelating feature distinguishes it by improving reaction kinetics and reducing toxicity, making it particularly suitable for sensitive biological applications.

Purity and Quality Control

The preparation process emphasizes achieving high purity (>95%) through rigorous purification and quality control methods such as HPLC. This ensures consistent performance in fluorescence intensity and conjugation efficiency.

Comparison with Similar Compounds

Key Observations :

  • Spectral Overlap : APDye 546 and Alexa Fluor® 546 are nearly identical spectrally, making them interchangeable in experimental setups .
  • Brightness : Atto™ 546 has a higher ε (120,000) but lower Φ (0.65), resulting in comparable brightness to APDye 546 .
  • AZDye 546 Azide Plus: Features a copper-chelating system that enhances CuAAC reaction kinetics in complex media, reducing background noise .

Functional Advantages and Limitations

This compound

  • Pros : High water solubility, pH stability, and structural equivalence to Alexa Fluor® 546 ensure protocol compatibility and reproducibility .
  • Cons : Requires copper catalysts for standard CuAAC, which may interfere with live-cell imaging .

AZDye 546 Azide Plus

  • Pros : Pre-chelated copper system enables rapid, high-efficiency labeling in cellular lysates or fixed/permeabilized cells (optimal concentration: 1.5–3.0 µM) .
  • Cons : Higher molecular weight (1,040.20) may reduce labeling efficiency in sterically constrained environments .

Alexa Fluor® 546 Azide

  • Pros : Gold-standard reliability with extensive validation in peer-reviewed studies .
  • Cons : Higher cost compared to APDye 546 .

Atto™ 546

  • Pros : Superior photostability for prolonged imaging sessions .
  • Cons: Limited aqueous solubility restricts use in hydrophilic systems .

BP Fluor 546 Azide Plus

  • Pros : Copper-chelating design similar to AZDye 546 Azide Plus, suitable for high-sensitivity applications .
  • Cons: Limited commercial availability and documentation .

Performance in Click Chemistry

Compound CuAAC Efficiency Copper-Free Compatibility Reaction Time
This compound High (with Cu⁺) Yes (with DBCO) 30–60 min
AZDye 546 Azide Plus Very High No <5 min
Alexa Fluor® 546 Azide High Yes 30–60 min
BP Fluor 546 Azide Plus Moderate No 10–15 min

Notes:

  • AZDye 546 Azide Plus achieves near-instantaneous CuAAC due to its integrated copper-chelating system, ideal for low-abundance targets .
  • APDye 546’s DBCO variant (APDye 546 DBCO) bypasses copper requirements, enabling live-cell labeling .

Q & A

Q. How can APDye 546 Azide be conjugated to biomolecules for fluorescence labeling?

this compound is designed for click chemistry applications, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). To conjugate:

  • Optimize molar ratios of the dye to alkyne-functionalized biomolecules (e.g., 1:3 dye-to-target ratio).
  • Use a copper(I) catalyst (e.g., TBTA or BTTAA) to accelerate reaction kinetics and reduce cytotoxicity.
  • Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted dye.
  • Validate conjugation efficiency using fluorescence spectroscopy or SDS-PAGE with in-gel fluorescence imaging .

Q. What are the recommended storage conditions to preserve this compound’s fluorescence stability?

  • Store lyophilized dye at -20°C in a desiccated, light-protected environment.
  • Reconstitute in anhydrous DMSO to avoid hydrolysis; aliquot to minimize freeze-thaw cycles.
  • Avoid prolonged exposure to ambient light or elevated temperatures (>25°C) during experimental workflows .

Q. How can researchers determine the optimal concentration of this compound for cellular imaging?

  • Perform a titration experiment (e.g., 0.1–10 µM range) and measure fluorescence intensity using confocal microscopy or flow cytometry.
  • Pair with cytotoxicity assays (e.g., MTT or Live/Dead staining) to identify concentrations that balance signal intensity with cell viability.
  • Include negative controls (untreated cells or non-targeting azides) to assess background fluorescence .

Advanced Research Questions

Q. How should spectral overlap be addressed when using this compound in multiplexed imaging?

  • This compound emits in the red spectrum (λem ~570 nm). Avoid pairing with fluorophores like Alexa Fluor 594 or Cy3.
  • Use spectral unmixing software (e.g., Zen or ImageJ plugins) to resolve overlapping signals.
  • Validate specificity via single-dye control experiments and sequential excitation to prevent cross-talk .

Q. What methodological steps ensure accurate quantitative analysis of this compound in flow cytometry?

  • Generate a calibration curve using standardized fluorescent beads or known concentrations of labeled biomolecules.
  • Account for autofluorescence by analyzing unstained cells and applying compensation matrices in multi-color panels.
  • Ensure photomultiplier tube (PMT) voltages are within the linear detection range to avoid signal saturation .

Q. How can researchers troubleshoot inconsistent labeling efficiency in CuAAC reactions with this compound?

  • Verify the activity of the copper(I) catalyst using a positive control (e.g., a validated alkyne-azide pair).
  • Adjust reaction pH (6.5–8.0) and temperature (25–37°C) to optimize kinetics.
  • Include reducing agents (e.g., sodium ascorbate) to maintain Cu(I) stability and prevent oxidation.
  • Quantify unreacted dye post-conjugation via HPLC or fluorescence quenching assays .

Data Analysis and Contradiction Resolution

Q. How should discrepancies in this compound signal intensity between experimental replicates be analyzed?

  • Review instrument calibration (e.g., laser power, detector sensitivity) across replicates.
  • Assess batch-to-batch variability in dye synthesis (e.g., via mass spectrometry or absorbance spectra).
  • Normalize signals to internal controls (e.g., housekeeping protein labels) to account for loading differences .

Q. What strategies resolve contradictions between observed this compound localization and expected subcellular targeting?

  • Validate target specificity using knockout cell lines or competitive inhibition with unlabeled azides.
  • Compare results with orthogonal labeling methods (e.g., immunofluorescence with anti-target antibodies).
  • Assess potential dye aggregation or nonspecific binding by pre-treating samples with blocking agents (e.g., BSA or glycine) .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound-based click chemistry experiments?

  • Document all reaction parameters: catalyst concentration, incubation time, and solvent composition.
  • Include step-by-step metadata in supplementary materials, adhering to journal guidelines (e.g., Nature’s reporting standards) .

Q. How can researchers design experiments to minimize photobleaching of this compound during live-cell imaging?

  • Use lower excitation light intensity and shorter exposure times.
  • Incorporate antifade reagents (e.g., Trolox or commercial mounting media) in fixed-cell preparations.
  • Validate photostability by comparing signal decay rates over time with established dyes (e.g., Alexa Fluor 546) .

Tables for Key Parameters

Parameter Optimal Range Validation Method
CuAAC Reaction pH7.0–7.5Fluorescence quenching assay
APDye 546 Storage Temp-20°C (lyophilized)Absorbance spectra post-rehydration
Flow Cytometry PMT Voltage400–600 VCalibration with standardized beads

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